(R)-Norfluoxetine-d5

説明

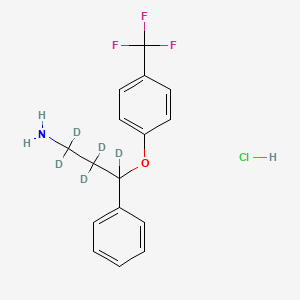

Structure

3D Structure of Parent

特性

IUPAC Name |

1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-KDPCSTGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662158 | |

| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185132-92-6 | |

| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Norfluoxetine-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Norfluoxetine-d5 Hydrochloride, a critical tool in pharmacokinetic and bioanalytical studies. It is intended for professionals in research, and drug development who require detailed information on this stable isotope-labeled internal standard.

Core Concepts

Norfluoxetine-d5 Hydrochloride is a deuterated analog of norfluoxetine hydrochloride, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. The incorporation of five deuterium atoms (d5) results in a molecule with a higher molecular weight than the endogenous norfluoxetine, while retaining nearly identical chemical and physical properties. This key characteristic allows it to be distinguished by mass spectrometry, making it an ideal internal standard for the accurate quantification of norfluoxetine in biological matrices.[1][2][3]

Its primary application lies in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability in sample preparation and instrument response.[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Norfluoxetine-d5 Hydrochloride is presented below.

| Property | Value | Reference |

| Formal Name | γ-[4-(trifluoromethyl)phenoxy]-benzenepropan-1,1,2,2,3-d₅-amine, monohydrochloride | [1] |

| CAS Number | 1185132-92-6 | [1][6] |

| Molecular Formula | C₁₆H₁₁D₅F₃NO • HCl | [1] |

| Molecular Weight | 336.8 g/mol | [1][7] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

| Appearance | Solid | [1] |

| Solubility | Chloroform: slightly soluble, DMSO: slightly soluble | [1] |

Mechanism of Action of the Unlabeled Analog: Norfluoxetine

Norfluoxetine, the non-deuterated parent compound, is a potent and selective serotonin reuptake inhibitor (SSRI).[2][8] It exerts its pharmacological effects by binding to the serotonin transporter (SERT), thereby blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Beyond its primary action on SERT, norfluoxetine has been shown to modulate other biological pathways. Notably, it can influence the biosynthesis of neurosteroids, such as allopregnanolone, at concentrations that are not sufficient to inhibit serotonin reuptake.[7][10][11] Additionally, norfluoxetine has been identified as an inhibitor of certain voltage-gated potassium channels, including Kv3.1.[12][13]

Quantitative Data

The following tables summarize key quantitative parameters related to the analytical applications of Norfluoxetine-d5 Hydrochloride and the pharmacological activity of its unlabeled counterpart, norfluoxetine.

Mass Spectrometry Parameters for Quantification

| Analyte | Method | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Norfluoxetine | LC-MS/MS | 296 | 134 | [4] |

| Norfluoxetine-d5 | LC-MS/MS | 301.0 | 139.2 | [14] |

| Norfluoxetine (derivatized with PFPA) | GC-MS | - | 117, 176, 280 (Selected Ions) | [15] |

PFPA: Pentafluoropropionic anhydride

Pharmacological Parameters of Norfluoxetine

| Parameter | Target | Value | Species | Reference |

| IC₅₀ | Serotonin uptake in isolated human platelets | ~15 nM | Human | [1] |

| Kᵢ | Serotonin uptake in rat brain synaptosomal membrane preparations | 44.7 nM | Rat | [1] |

| IC₅₀ | Kv3.1 channel inhibition | 0.80 ± 0.06 µM | Rat | [12] |

| IC₅₀ | Kv3.2 channel inhibition (Wild Type) | 2.91 ± 0.63 µM | - | [16] |

| IC₅₀ | TREK-1 channel inhibition | 9 ± 1 µM | Human | [17] |

Experimental Protocols

Quantification of Norfluoxetine in Human Plasma by LC-MS/MS

This protocol is based on a supported liquid extraction (SLE) method coupled with LC-MS/MS for the simultaneous determination of fluoxetine and norfluoxetine.

5.1.1. Sample Preparation (Supported Liquid Extraction)

-

To a 0.1 mL human plasma sample, add the internal standard solution containing Norfluoxetine-d5.

-

Load the sample onto a supported liquid extraction (SLE) plate.

-

Apply a vacuum to draw the sample into the sorbent material.

-

Elute the analytes from the SLE plate using methyl tert-butyl ether.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.1.2. Liquid Chromatography

-

Column: Synergi 4 µ polar-RP

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for separation, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

5.1.3. Tandem Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Data Analysis: The peak area ratio of norfluoxetine to Norfluoxetine-d5 is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

Quantification of Norfluoxetine in Biological Samples by GC-MS

This protocol involves derivatization prior to GC-MS analysis.

5.2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Alkalinize the biological sample (e.g., blood, urine, tissue homogenate).

-

Add Norfluoxetine-d5 as the internal standard.

-

Extract the analytes with an organic solvent such as n-butyl chloride.

-

Separate the organic layer and evaporate it to dryness.

-

Derivatize the residue with pentafluoropropionic anhydride (PFPA).[15]

-

Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

5.2.2. Gas Chromatography

-

Column: A capillary column suitable for amine analysis (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

-

Injection Mode: Splitless.

5.2.3. Mass Spectrometry

-

Ionization Mode: Electron Ionization (EI).

-

Scan Type: Selected Ion Monitoring (SIM).

-

Selected Ions:

-

Norfluoxetine-PFPA: m/z 117, 176, 280[15]

-

The corresponding ions for the deuterated internal standard are also monitored.

-

-

Data Analysis: Quantification is performed by comparing the peak areas of the selected ions for norfluoxetine to those of Norfluoxetine-d5.

Signaling Pathways and Experimental Workflows

Norfluoxetine's Inhibition of the Serotonin Transporter (SERT)

Caption: Norfluoxetine blocks the serotonin transporter (SERT), preventing serotonin reuptake.

Fluoxetine/Norfluoxetine and Neurosteroid Biosynthesis

Caption: Fluoxetine and norfluoxetine stimulate the synthesis of the neurosteroid allopregnanolone.

Experimental Workflow for Bioanalytical Quantification

Caption: A generalized workflow for the quantification of norfluoxetine using Norfluoxetine-d5 HCl.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective serotonin reuptake inhibitors directly alter activity of neurosteroidogenic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Fluoxetine and its active metabolite norfluoxetine disrupt estrogen synthesis in a co-culture model of the feto-placental unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Upregulation of neurosteroid biosynthesis as a pharmacological strategy to improve behavioral deficits in a putative mouse model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Case report: Non-response to fluoxetine in a homozygous 5-HTTLPR S-allele carrier of the serotonin transporter gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluoxetine and norfluoxetine stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of norfluoxetine, the major metabolite of fluoxetine, on the cloned neuronal potassium channel Kv3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 14. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine - PMC [pmc.ncbi.nlm.nih.gov]

Norfluoxetine-d5 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine-d5 Hydrochloride is the deuterated analog of norfluoxetine hydrochloride, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. As a stable isotope-labeled internal standard, Norfluoxetine-d5 Hydrochloride is a critical tool in bioanalytical and pharmacokinetic studies, enabling precise and accurate quantification of norfluoxetine in complex biological matrices. This technical guide provides an in-depth overview of the chemical and physical properties of Norfluoxetine-d5 Hydrochloride, along with detailed experimental protocols for its application in analytical methodologies.

Chemical and Physical Properties

Norfluoxetine-d5 Hydrochloride is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1,1,2,2,3-Pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride | [2][3] |

| Synonyms | Desmethylfluoxetine-d5 Hydrochloride, γ-[4-(trifluoromethyl)phenoxy]-benzenepropan-1,1,2,2,3-d5-amine, monohydrochloride | [3][4] |

| CAS Number | 1185132-92-6 | [2] |

| Molecular Formula | C₁₆H₁₁D₅F₃NO · HCl | [4] |

| Molecular Weight | 336.8 g/mol | [4][5] |

| Physical Appearance | Solid | [1][4] |

| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₅) | [2][4] |

| Solubility | Slightly soluble in Chloroform and DMSO. | [4] |

| Storage | -20°C | [2][5] |

Spectroscopic Data

Detailed spectroscopic data for Norfluoxetine-d5 Hydrochloride is not extensively published. However, its primary application as an internal standard in mass spectrometry-based assays provides insight into its mass spectral behavior.

Mass Spectrometry

In analytical methods, specific precursor and product ions of Norfluoxetine-d5 Hydrochloride are monitored for quantification. While a full fragmentation spectrum is not detailed in the literature, the commonly used transitions in LC-MS/MS provide key information. For its non-deuterated counterpart, norfluoxetine, common fragments observed in GC-MS analysis include m/z 134 and 104.[6]

Experimental Protocols

Norfluoxetine-d5 Hydrochloride is predominantly used as an internal standard in the quantitative analysis of norfluoxetine in biological samples, such as plasma, serum, and urine. The following are generalized protocols based on published analytical methods.

Quantification of Norfluoxetine in Human Plasma by LC-MS/MS

This method is suitable for pharmacokinetic and therapeutic drug monitoring studies.

a. Sample Preparation (Supported Liquid Extraction)

-

To 100 µL of human plasma, add a working solution of Norfluoxetine-d5 Hydrochloride (internal standard).

-

Vortex the sample to ensure homogeneity.

-

Load the sample onto a supported liquid extraction (SLE) plate.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with methyl tert-butyl ether.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions

-

Column: A reversed-phase column, such as a Synergi 4 µ polar-RP.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

-

Injection Volume: 10 µL.

c. Mass Spectrometric Conditions

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Quantification of Norfluoxetine in Biological Samples by GC-MS

This method is a robust technique for the analysis of norfluoxetine, often requiring derivatization.

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 2 mL of a biological sample (e.g., blood, urine), add a working solution of Norfluoxetine-d5 Hydrochloride (internal standard).

-

Alkalinize the sample with a suitable base (e.g., ammonium hydroxide).

-

Extract the analytes with an organic solvent such as N-butyl chloride.

-

Centrifuge to separate the layers and transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness.

-

Derivatize the residue with an agent like pentafluoropropionic anhydride (PFPA) to improve chromatographic properties and sensitivity.

-

Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

b. Gas Chromatographic Conditions

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient to ensure separation of the analytes from matrix components.

c. Mass Spectrometric Conditions

-

Ionization: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Norfluoxetine (derivatized): m/z 117, 176, and 280.

-

The corresponding ions for the derivatized Norfluoxetine-d5 would be monitored.

-

Visualizations

Logical Relationship of Norfluoxetine and its Deuterated Standard

Caption: Metabolic pathway of Fluoxetine and the role of Norfluoxetine-d5 HCl.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of Norfluoxetine using LC-MS/MS.

Conclusion

Norfluoxetine-d5 Hydrochloride is an indispensable tool for the accurate and reliable quantification of norfluoxetine in various biological matrices. Its chemical and physical properties are well-suited for its role as an internal standard in modern analytical techniques such as LC-MS/MS and GC-MS. The detailed experimental approaches outlined in this guide provide a solid foundation for researchers and drug development professionals to implement robust and sensitive bioanalytical methods for norfluoxetine, thereby facilitating critical research in pharmacology, toxicology, and clinical drug monitoring.

References

- 1. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norfluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Norfluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction to Norfluoxetine and the Role of Deuteration

An In-Depth Technical Guide to Norfluoxetine-d5 Versus Non-Deuterated Norfluoxetine for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI). The introduction of isotopically labeled variants, specifically Norfluoxetine-d5, has become crucial for advancing research and development in this area. This technical guide provides a comprehensive comparison between non-deuterated norfluoxetine and its deuterated analog, Norfluoxetine-d5. The primary application of Norfluoxetine-d5 is as an internal standard in bioanalytical methods, owing to its identical chemical properties to the natural compound but distinct mass. This distinction is vital for accurate quantification in complex biological matrices. While the deuteration of pharmaceuticals can significantly alter their pharmacokinetic profiles through the kinetic isotope effect, the specific placement of deuterium atoms on the phenyl ring of Norfluoxetine-d5 makes it an unlikely candidate for therapeutic use with an altered metabolic profile. This paper will delve into the physicochemical properties, metabolic pathways, and bioanalytical applications of both compounds, providing detailed experimental protocols and visual workflows to support drug development professionals.

Fluoxetine is metabolized in the liver to its only identified active metabolite, norfluoxetine, through N-demethylation, primarily by the cytochrome P450 isoenzyme CYP2D6.[1][2] Norfluoxetine itself is a potent SSRI and has a significantly longer elimination half-life (7 to 15 days) than its parent compound.[3]

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, have gained significant traction in pharmaceutical research.[4] This substitution can lead to a more stable molecule, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased stability can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect" (KIE).[6] Consequently, deuteration can enhance the metabolic stability and bioavailability of a drug, potentially reducing dosing frequency and improving safety profiles.[7][8] However, the most widespread application of deuterated compounds is as internal standards in quantitative bioanalysis, where their similar chemical behavior and different mass allow for precise measurements.[7]

Physicochemical and Pharmacological Properties

The key difference between norfluoxetine and Norfluoxetine-d5 lies in the isotopic substitution on the phenyl ring. This substitution results in a slightly higher molecular weight for the deuterated compound but does not significantly alter its chemical structure or biological activity in terms of receptor binding.

Chemical Structures

-

Non-deuterated Norfluoxetine: The standard chemical structure.

-

Norfluoxetine-d5: Deuterium atoms replace hydrogen atoms on the phenyl ring.

Comparative Physicochemical Data

| Property | Non-deuterated Norfluoxetine | Norfluoxetine-d5 Hydrochloride (Phenyl-d5) |

| Molecular Formula | C₁₆H₁₆F₃NO | C₁₆H₁₁D₅F₃NO·HCl |

| Molecular Weight | 309.3 g/mol | 336.8 g/mol |

| Primary Application | Active Pharmaceutical Ingredient (API), Metabolite | Internal Standard for Bioanalysis |

Comparative Pharmacokinetics and Metabolism

While deuteration can significantly impact a drug's pharmacokinetic profile, the position of the deuterium atoms in Norfluoxetine-d5 (on the phenyl ring) is not at a primary site of metabolic oxidation for norfluoxetine itself. The main metabolic pathway for fluoxetine is N-demethylation to form norfluoxetine, a reaction catalyzed by CYP2D6, CYP2C9, and CYP2C19.[8][9] Subsequent metabolism of norfluoxetine is less well characterized but is not believed to primarily involve oxidation of the phenyl ring. Therefore, a significant kinetic isotope effect that would alter the in vivo clearance of Norfluoxetine-d5 compared to non-deuterated norfluoxetine is not expected.

Pharmacokinetic Parameters of Non-deuterated Norfluoxetine

| Parameter | Value |

| Elimination Half-life (t½) | 7 - 15 days |

| Primary Metabolizing Enzymes | CYP2D6, CYP2C9, CYP2C19 (for formation from fluoxetine) |

| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) |

Experimental Methodologies

Bioanalytical Method: Quantification of Norfluoxetine using LC-MS/MS with Norfluoxetine-d5 as an Internal Standard

This protocol describes a typical method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma.

4.1.1 Sample Preparation (Supported Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of internal standard working solution (containing Norfluoxetine-d5).

-

Vortex for 10 seconds.

-

Load the mixture onto a supported liquid extraction (SLE) plate.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with 1 mL of methyl tert-butyl ether.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2 Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series HPLC |

| Column | Synergi 4 µ Polar-RP, 50 mm x 2.0 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| MS System | API 4000 Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Norfluoxetine) | m/z 296 → 134 |

| MRM Transition (Norfluoxetine-d5) | m/z 301 → 139 (example, actual may vary) |

In Vitro Metabolism Assay

This protocol outlines a method to assess the metabolic stability of a compound using human liver microsomes.

4.2.1 Incubation Procedure

-

Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH), and 50 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding non-deuterated norfluoxetine (1 µM final concentration).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Norfluoxetine-d5).

-

Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining norfluoxetine.

Key Signaling and Metabolic Pathways

Norfluoxetine's Mechanism of Action

Norfluoxetine's primary therapeutic effect is derived from its potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic terminal. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[10] Emerging research also indicates that norfluoxetine can modulate other signaling pathways, including GABAergic transmission, and may induce apoptosis in microglia, suggesting anti-inflammatory properties.[11][12]

Caption: Mechanism of action of Norfluoxetine at the synaptic cleft.

Metabolic Pathway of Fluoxetine

Fluoxetine undergoes extensive metabolism in the liver, primarily through N-demethylation by CYP450 enzymes to form its active metabolite, norfluoxetine. Both fluoxetine and norfluoxetine are subsequently metabolized through other pathways, including glucuronidation, before excretion.[13]

Caption: Primary metabolic pathway of fluoxetine to norfluoxetine.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for quantifying norfluoxetine in a biological sample using Norfluoxetine-d5.

Caption: Workflow for bioanalytical quantification of norfluoxetine.

Applications in Research and Drug Development

The primary and most critical application of Norfluoxetine-d5 is as an internal standard for the accurate quantification of norfluoxetine in biological samples such as plasma, serum, and tissue homogenates.[14] Its use is essential in a variety of studies:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine and norfluoxetine.

-

Therapeutic Drug Monitoring (TDM): To ensure that patients maintain drug concentrations within the therapeutic window.

-

Bioequivalence Studies: To compare the bioavailability of different formulations of fluoxetine.

-

Drug-Drug Interaction Studies: To investigate how co-administered drugs affect the metabolism of fluoxetine.

While deuterated drugs are being developed to have improved therapeutic profiles, Norfluoxetine-d5, with deuterium on the phenyl ring, is not positioned for this application. Its value lies firmly in its role as an analytical tool that enables precise and reliable data collection, which is fundamental to all stages of drug development.

Conclusion

Norfluoxetine-d5 and its non-deuterated counterpart are chemically and biologically similar, yet they serve distinct and complementary roles in pharmaceutical science. Non-deuterated norfluoxetine is the pharmacologically active molecule of interest, while Norfluoxetine-d5 is an indispensable analytical tool. The strategic placement of deuterium atoms in Norfluoxetine-d5 provides a mass shift for detection by mass spectrometry without significantly altering its chemical behavior during sample preparation and chromatography. This makes it an ideal internal standard, ensuring the accuracy and precision of bioanalytical methods. Understanding the specific roles and properties of both deuterated and non-deuterated forms of norfluoxetine is crucial for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical drug development.

References

- 1. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the human cytochromes p450 responsible for in vitro formation of R- and S-norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of fluoxetine and its metabolite norfluoxetine in human liver microsomes by reversed-phase HPLC in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fluoxetine and its metabolite norfluoxetine induce microglial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

The Gold Standard in Bioanalysis: A Technical Guide to Norfluoxetine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, achieving precision and accuracy is paramount. This technical guide delves into the mechanism of action and practical application of Norfluoxetine-d5, a deuterated internal standard, crucial for the accurate quantification of its parent compound, norfluoxetine, in complex biological matrices. This guide will provide an in-depth understanding of its function, present key quantitative data, and offer detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Mitigating Analytical Variability with Isotopic Labeling

The fundamental challenge in quantitative mass spectrometry is overcoming the inherent variability introduced during sample preparation and analysis. Factors such as inconsistent extraction recovery, matrix effects (where components of the biological sample suppress or enhance the ionization of the analyte), and fluctuations in instrument response can all contribute to inaccurate results.[1]

A deuterated internal standard, such as Norfluoxetine-d5, is a chemically identical version of the analyte of interest, in this case, norfluoxetine, where five hydrogen atoms have been replaced by their heavier isotope, deuterium.[2][3] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[1] This includes extraction, chromatography, and ionization, thereby compensating for any variations that may occur.[4]

Quantitative Data at a Glance

The following tables summarize key quantitative parameters for norfluoxetine and its deuterated internal standard, Norfluoxetine-d5, commonly employed in LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Norfluoxetine | 296.2 | 134.3 | Positive Electrospray (ESI+) |

| Norfluoxetine-d5 | 301.2 | 139.3 (predicted) | Positive Electrospray (ESI+) |

Note: The product ion for Norfluoxetine-d5 is predicted based on a +5 Da shift from the norfluoxetine product ion. Actual values may vary slightly depending on the specific deuteration pattern and instrument calibration.

Table 2: Typical Concentrations for Internal Standard

| Parameter | Value |

| Stock Solution Concentration | 1 mg/mL |

| Working Standard Concentration | 50 ng/mL |

Experimental Protocols: A Step-by-Step Guide

The following are representative protocols for sample preparation using Norfluoxetine-d5 as an internal standard for the analysis of norfluoxetine in human plasma.

Protocol 1: Solid-Phase Extraction (SPE)

This method is effective for cleaning up complex biological samples and concentrating the analyte.

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the Norfluoxetine-d5 internal standard working solution (50 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a simpler and often faster method for sample preparation.

-

Sample Preparation:

-

To 200 µL of plasma sample, add 25 µL of the Norfluoxetine-d5 internal standard working solution (50 ng/mL).

-

Add 100 µL of 1 M sodium hydroxide to basify the sample.

-

-

Extraction:

-

Add 1 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and isoamyl alcohol (99:1, v/v)).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Solvent Evaporation:

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Visualizing the Workflow and Chemical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and molecular structures involved in the use of Norfluoxetine-d5 as an internal standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: The metabolic relationship between fluoxetine, norfluoxetine, and its deuterated analog.

References

- 1. Determination of fluoxetine and norfluoxetine in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated HPLC assay of fluoxetine and norfluoxetine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Norfluoxetine-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluoxetine-d5 is the deuterated analog of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. Due to its structural similarity and mass difference from the endogenous compound, Norfluoxetine-d5 serves as an invaluable tool in pharmacokinetic (PK) studies, primarily as an internal standard for quantitative bioanalysis.[1] While the pharmacokinetic profile of Norfluoxetine-d5 itself is not extensively documented in publicly available literature, its behavior in biological systems is presumed to be nearly identical to that of norfluoxetine. Deuteration is a technique that can potentially alter the metabolism and pharmacokinetics of a drug, but for use as an internal standard, it is selected for its co-elution and similar extraction recovery to the analyte of interest, with the mass difference allowing for distinct detection.[1]

This technical guide provides a comprehensive overview of the pharmacokinetic profile of norfluoxetine as a surrogate for Norfluoxetine-d5. It details the absorption, distribution, metabolism, and excretion (ADME) of norfluoxetine and describes the experimental protocols used to determine these parameters, often employing Norfluoxetine-d5 as a critical reagent.

Pharmacokinetic Profile of Norfluoxetine

The pharmacokinetic properties of norfluoxetine are characterized by a long half-life and extensive distribution throughout the body. These characteristics are crucial for understanding the prolonged therapeutic effects and potential for drug-drug interactions of its parent drug, fluoxetine.

Absorption

Norfluoxetine is formed from the metabolism of fluoxetine, which is well-absorbed after oral administration.[2][3] The bioavailability of fluoxetine is subject to first-pass metabolism in the liver, where it is converted to norfluoxetine.[4]

Distribution

Both fluoxetine and norfluoxetine are highly lipophilic, leading to a large volume of distribution.[2][5] They are extensively distributed into tissues, including the central nervous system.[5] The plasma protein binding for both compounds is high.[3]

Metabolism

Norfluoxetine is the N-demethylated metabolite of fluoxetine.[4] This metabolic conversion is primarily carried out by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5.[4] Norfluoxetine itself is also pharmacologically active, exhibiting potent inhibition of serotonin reuptake.[5] In fact, the S-enantiomer of norfluoxetine is approximately 20 times more potent than the R-enantiomer.[5] Norfluoxetine can undergo further metabolism, including glucuronidation, before excretion.[6]

Excretion

The primary route of elimination for fluoxetine and its metabolites is through the kidneys, with urinary excretion accounting for the majority of the dose.[5] Less than 10% of fluoxetine is excreted unchanged or as a glucuronide conjugate.[4]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for norfluoxetine. It is important to note that these values can exhibit significant inter-individual variability.

| Pharmacokinetic Parameter | Value | Reference |

| Elimination Half-Life (t½) | 7 to 15 days | [2][5] |

| Time to Reach Steady State | Several weeks | [3] |

| Volume of Distribution (Vd) | 20 to 42 L/kg (for fluoxetine and norfluoxetine) | [5] |

| Plasma Protein Binding | Approximately 94% (for fluoxetine) | [5] |

| Renal Excretion (as norfluoxetine) | ~10% of fluoxetine dose | [5] |

Experimental Protocols

The quantification of norfluoxetine in biological matrices is essential for pharmacokinetic studies. The use of a deuterated internal standard like Norfluoxetine-d5 is a common practice to ensure accuracy and precision.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and rapid method for the simultaneous determination of fluoxetine and norfluoxetine in plasma often involves LC-MS/MS.[7]

-

Sample Preparation: A simple liquid-liquid extraction is typically employed. Plasma samples (e.g., 200 µL) are treated with a deuterated internal standard (like Norfluoxetine-d5 and deuterated fluoxetine).[7] An organic solvent is then used to extract the analytes from the plasma.

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate fluoxetine, norfluoxetine, and the internal standards. The mobile phase composition is optimized to achieve good separation and peak shape.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[7] This provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Quantification: The concentration of norfluoxetine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard (Norfluoxetine-d5) against a calibration curve. The validated range for such methods can be as low as 0.27-22 ng/mL.[7]

Bioanalytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another established method for the quantification of fluoxetine and norfluoxetine.

-

Sample Preparation: Similar to LC-MS/MS, this method starts with extraction from a biological matrix. This is often followed by a derivatization step to improve the chromatographic properties of the analytes.

-

Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column is used to separate the derivatized analytes.

-

Mass Spectrometric Detection: A mass spectrometer is used as the detector, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Quantification: As with LC-MS/MS, a deuterated internal standard is crucial for accurate quantification. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration.

Visualizations

Metabolic Pathway of Fluoxetine to Norfluoxetine

Caption: Metabolic conversion of fluoxetine to its active metabolite, norfluoxetine.

Experimental Workflow for Norfluoxetine Quantification

Caption: A typical workflow for the quantification of norfluoxetine in biological samples.

Conclusion

Norfluoxetine-d5 is a critical tool for the accurate quantification of norfluoxetine in biological samples, enabling robust pharmacokinetic studies. While specific ADME data for the deuterated compound is not widely published, the well-characterized pharmacokinetic profile of norfluoxetine provides a strong foundation for its use and interpretation in research and drug development. The long half-life and active nature of norfluoxetine are significant factors in the overall therapeutic effect and safety profile of fluoxetine. The detailed experimental protocols outlined in this guide, which rely on the use of deuterated internal standards like Norfluoxetine-d5, are fundamental to advancing our understanding of this important antidepressant and its metabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. mdpi.com [mdpi.com]

- 6. Human Metabolome Database: Showing metabocard for Norfluoxetine glucuronide (HMDB0061170) [hmdb.ca]

- 7. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Norfluoxetine-d5 Hydrochloride: A Technical Guide

Introduction

Norfluoxetine-d5 Hydrochloride is the deuterated form of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine. As a stable isotope-labeled internal standard, its purity and stability are paramount for the accurate quantification of norfluoxetine in clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Norfluoxetine-d5 Hydrochloride, drawing upon available data for the parent compound, fluoxetine, and general principles of stable isotope-labeled compound stability. This document is intended for researchers, analytical scientists, and professionals in drug development.

Recommended Storage and Handling

To ensure the long-term integrity and purity of Norfluoxetine-d5 Hydrochloride, specific storage and handling procedures are crucial. These recommendations are based on information from various suppliers and general guidelines for the preservation of deuterated compounds.

Table 1: Recommended Storage Conditions for Norfluoxetine-d5 Hydrochloride

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid (Powder) | -20°C | Long-term (years) | Store in a tightly sealed, light-resistant container. |

| 4°C | Short-term | Keep in a dry, dark place. | |

| Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20°C | Up to 1 month | Store in a tightly sealed, light-resistant container.[1] |

For general handling, it is advised to work in a well-ventilated area, preferably under a fume hood. The compound should be protected from moisture, heat, and direct light.

Physicochemical Stability and Degradation Pathways

While specific stability studies on Norfluoxetine-d5 Hydrochloride are not extensively published, the degradation pathways can be inferred from forced degradation studies conducted on fluoxetine. The deuteration at the propyl chain is not expected to alter the primary degradation mechanisms, although it may have a minor effect on the degradation kinetics. The principal degradation pathways for the norfluoxetine molecule are hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Degradation

Norfluoxetine, like its parent compound fluoxetine, is susceptible to hydrolysis under strong acidic or basic conditions. The primary site of hydrolytic cleavage is the ether linkage.

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., 5M HCl) and heat, the ether bond can be cleaved, leading to the formation of 4-(trifluoromethyl)phenol and a derivative of 3-phenylpropan-1-amine. One study identified a hydrolysis product of norfluoxetine as 3-phenyl-propyl-2-ene-amine following ether cleavage and water elimination.[2]

-

Alkaline Hydrolysis : The molecule is also susceptible to degradation under strong basic conditions.

Thermal Decomposition

Thermal stress can induce the degradation of Norfluoxetine Hydrochloride. Studies on fluoxetine hydrochloride have shown that the compound is stable up to its melting point (approximately 159.6°C), after which it undergoes decomposition.[3] The primary thermal degradants identified are:

-

4-(trifluoromethyl)phenol[3]

-

Methylamine (for fluoxetine, which would be ammonia for norfluoxetine)[3]

The following diagram illustrates the proposed thermal degradation pathway for Norfluoxetine Hydrochloride.

Caption: Proposed Thermal Degradation Pathway.

Photodegradation

Exposure to light, particularly UV radiation, is a significant factor in the degradation of the fluoxetine and norfluoxetine molecules. Photolytic studies on fluoxetine have revealed the formation of numerous transformation products, indicating complex degradation pathways.[4][5] The primary mechanism involves the cleavage of the C-O ether bond.[4] To mitigate photodegradation, Norfluoxetine-d5 Hydrochloride should always be stored in light-resistant containers.

Experimental Protocols

Detailed experimental protocols for the stability testing of Norfluoxetine-d5 Hydrochloride are not publicly available. However, a general approach for conducting forced degradation studies, based on ICH guidelines and published methods for fluoxetine, is outlined below.

Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of Norfluoxetine-d5 Hydrochloride under various stress conditions and to identify potential degradation products.

Materials:

-

Norfluoxetine-d5 Hydrochloride

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven, photostability chamber, and pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Norfluoxetine-d5 Hydrochloride in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Reflux the mixture at 80°C for a specified period (e.g., 6 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Reflux the mixture at 80°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% v/v hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid powder of Norfluoxetine-d5 Hydrochloride to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration.

-

Photolytic Degradation: Expose the solid powder and a solution of Norfluoxetine-d5 Hydrochloride to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period, as per ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Table 2: Summary of Forced Degradation Conditions for Norfluoxetine-d5 Hydrochloride

| Stress Condition | Reagent/Condition | Duration (example) |

| Acid Hydrolysis | 1N HCl | 6 hours at 80°C |

| Base Hydrolysis | 1N NaOH | 6 hours at 80°C |

| Oxidative Stress | 3% H₂O₂ | 24 hours at RT |

| Thermal Stress | Dry heat | 48 hours at 105°C |

| Photolytic Stress | UV and visible light (ICH Q1B) | As per guidelines |

Workflow for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. The following workflow outlines the general steps for developing such a method for Norfluoxetine-d5 Hydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gas chromatography-mass spectrometry detection of a norfluoxetine artifact in hydrolyzed urine samples may falsely indicate tranylcypromine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Methodological & Application

Application Note: High-Throughput Quantification of Fluoxetine and Norfluoxetine in Human Plasma using Norfluoxetine-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fluoxetine and its active metabolite, norfluoxetine, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, norfluoxetine-d5, is employed. The protocol utilizes a straightforward protein precipitation method for sample preparation, enabling high-throughput analysis suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1] Therapeutic drug monitoring of fluoxetine and its primary active metabolite, norfluoxetine, is crucial for optimizing dosage regimens and minimizing adverse effects. Due to the high variability in patient metabolism, a reliable analytical method for their simultaneous quantification is essential. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects.[2][3] This note details a validated LC-MS/MS method employing norfluoxetine-d5 as an internal standard for the accurate quantification of fluoxetine and norfluoxetine in human plasma.

Experimental

Materials and Reagents

-

Fluoxetine hydrochloride and Norfluoxetine hydrochloride reference standards

-

Norfluoxetine-d5 internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

Standard and Internal Standard Preparation

Stock solutions of fluoxetine, norfluoxetine, and norfluoxetine-d5 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a mixture of methanol and water (50:50, v/v).[4]

Sample Preparation

A simple protein precipitation method was employed for sample preparation. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standard (norfluoxetine-d5) was added.[5] The mixture was vortexed vigorously for 1 minute to precipitate proteins. Following centrifugation at 10,000 x g for 10 minutes, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation was performed on a C18 analytical column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to monitor the transitions for fluoxetine, norfluoxetine, and norfluoxetine-d5.

Workflow for Sample Preparation and Analysis

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of fluoxetine and norfluoxetine in human plasma. The use of a stable isotope-labeled internal standard, norfluoxetine-d5, ensured high accuracy and precision by compensating for matrix effects and variations during sample processing.

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and stability.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Run Time | 4 min[6][7] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Fluoxetine: m/z 310 → 148[7][8]Norfluoxetine: m/z 296 → 134[6][8]Norfluoxetine-d5: m/z 301 → 139[8] |

Table 2: Method Validation Summary

| Parameter | Fluoxetine | Norfluoxetine |

| Linearity Range | 0.25 - 50 ng/mL[7] | 0.5 - 250 ng/mL[9] |

| Correlation Coefficient (r²) | > 0.999[10] | > 0.998[11] |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[7] | 0.5 ng/mL[9] |

| Intra-day Precision (%CV) | < 15%[6] | < 15%[6] |

| Inter-day Precision (%CV) | < 15%[6] | < 15%[6] |

| Accuracy (% Bias) | Within ±15%[6] | Within ±15%[6] |

| Mean Recovery | ~85%[11] | ~78%[11] |

The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the intended application.

Signaling Pathway and Logic

The logic behind using a stable isotope-labeled internal standard is fundamental to achieving accurate quantification in mass spectrometry.

Caption: Ratiometric quantification using an internal standard.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput solution for the simultaneous quantification of fluoxetine and norfluoxetine in human plasma. The use of norfluoxetine-d5 as an internal standard ensures the accuracy and precision required for clinical research and therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for laboratories analyzing a large number of samples.

Detailed Protocol

1. Preparation of Stock and Working Solutions

1.1. Prepare individual stock solutions of fluoxetine, norfluoxetine, and norfluoxetine-d5 in methanol at a concentration of 1 mg/mL. 1.2. Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. 1.3. Prepare the internal standard working solution by diluting the norfluoxetine-d5 stock solution to a final concentration of 50 ng/mL in acetonitrile.

2. Sample Preparation

2.1. Label autosampler vials for each calibrator, QC, and unknown sample. 2.2. To 100 µL of each plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution. 2.3. Vortex each tube for 1 minute at high speed. 2.4. Centrifuge the tubes at 10,000 x g for 10 minutes at room temperature. 2.5. Carefully transfer the supernatant to a clean autosampler vial.

3. LC-MS/MS Analysis

3.1. Set up the LC-MS/MS system with the parameters outlined in Table 1. 3.2. Equilibrate the column with the initial mobile phase composition for at least 10 minutes. 3.3. Create a sequence table including blanks, calibration standards, QC samples, and unknown samples. 3.4. Inject the samples onto the LC-MS/MS system.

4. Data Processing

4.1. Integrate the peak areas for fluoxetine, norfluoxetine, and norfluoxetine-d5 for each chromatogram. 4.2. Calculate the peak area ratio of the analyte to the internal standard for all samples. 4.3. Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards. 4.4. Determine the concentration of fluoxetine and norfluoxetine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Application Note: Quantification of Norfluoxetine in Human Plasma using Norfluoxetine-d5 by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of norfluoxetine in human plasma using a stable isotope-labeled internal standard, Norfluoxetine-d5. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and accuracy. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications requiring precise measurement of norfluoxetine.

Introduction

Norfluoxetine is the primary active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. Due to its long half-life and pharmacological activity, accurate quantification of norfluoxetine in biological matrices is crucial for understanding its contribution to the overall therapeutic and potential toxic effects of fluoxetine. The use of a deuterated internal standard like Norfluoxetine-d5 is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This document provides a detailed protocol for the extraction and quantification of norfluoxetine in human plasma.

Experimental

Materials and Reagents

-

Norfluoxetine and Norfluoxetine-d5 standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with K3EDTA as anticoagulant)[1]

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes and tips

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting norfluoxetine from plasma samples.[1]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 250 µL of the plasma sample into a microcentrifuge tube.

-

Add 50 µL of the working internal standard solution (Norfluoxetine-d5 in methanol).

-

Add 750 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: BDS Hypersil C18 (50 x 4.6 mm, 5 µm)[1]

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with 0.15% formic acid (55:45 v/v)[1]

-

Flow Rate: 0.5 mL/min[1]

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ion Spray Voltage: 4500 V[1]

-

Gas Temperature: 350 °C[1]

Results and Discussion

Method Validation

The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to be assessed include:

-

Linearity: The calibration curve for norfluoxetine in plasma should be linear over a clinically relevant concentration range. A typical range for norfluoxetine analysis is 0.5 to 50 ng/mL.[2]

-

Accuracy and Precision: The intra- and inter-batch accuracy and precision should be within ±15%.[2][3]

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably quantified. For sensitive methods, the LOQ can be as low as 0.05 ng/mL.[3]

-

Selectivity and Matrix Effects: The method should be free from interference from endogenous plasma components.

-

Recovery: The efficiency of the extraction process.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of norfluoxetine.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 20 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [3] |

| Intra-batch Precision (%CV) | < 15% | [2][3] |

| Inter-batch Precision (%CV) | < 15% | [2][3] |

| Intra-batch Accuracy (%Bias) | < ± 15% | [3] |

| Inter-batch Accuracy (%Bias) | < ± 15% | [3] |

Workflow Diagram

Caption: Workflow for the quantification of norfluoxetine in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of norfluoxetine in human plasma. The use of a deuterated internal standard, Norfluoxetine-d5, ensures high accuracy and precision, making this protocol well-suited for a variety of research and clinical applications. The simple protein precipitation sample preparation method allows for high-throughput analysis.

References

Application Note: GC-MS Analysis of Norfluoxetine with Norfluoxetine-d5 Internal Standard

An advanced Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed for the sensitive and selective quantification of norfluoxetine, a primary active metabolite of the widely prescribed antidepressant fluoxetine. This method incorporates Norfluoxetine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision in complex biological matrices. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.

The methodology detailed below outlines a robust procedure for sample preparation, derivatization, and GC-MS analysis, enabling reliable determination of norfluoxetine concentrations in various biological samples. The use of a deuterated internal standard is critical for correcting potential variations during sample processing and instrumental analysis, thereby enhancing the method's reliability.

Introduction

Norfluoxetine is the major active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Due to its long half-life and pharmacological activity, accurate quantification of norfluoxetine is essential for pharmacokinetic profiling and clinical monitoring of patients undergoing fluoxetine therapy. Gas chromatography-mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for this purpose. The inclusion of a stable isotope-labeled internal standard, such as Norfluoxetine-d5, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for matrix effects and procedural losses.

This application note describes a validated GC-MS method for the determination of norfluoxetine in biological matrices, employing a liquid-liquid extraction procedure followed by derivatization with pentafluoropropionic anhydride (PFPA) to improve chromatographic performance and mass spectrometric detection.

Experimental

A detailed protocol for the GC-MS analysis of norfluoxetine is provided below. The workflow encompasses sample preparation, derivatization, and instrumental analysis.

Figure 1: Experimental workflow for GC-MS analysis of norfluoxetine.

Protocols

1. Sample Preparation and Extraction

-

To a 1 mL aliquot of the biological sample (e.g., plasma, urine) in a glass tube, add 100 µL of the Norfluoxetine-d5 internal standard working solution (1 µg/mL in methanol).

-

Vortex the sample for 10 seconds.

-

Add 200 µL of concentrated ammonium hydroxide to alkalinize the sample.

-

Add 5 mL of N-butyl chloride and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

2. Derivatization

-

Evaporate the collected organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Cap the tube and incubate at 70°C for 30 minutes.

-

After incubation, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Figure 2: Logical relationship of analyte and internal standard processing.

Quantitative Data

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Norfluoxetine-PFPA | 280 | 117 | 176 |

| Norfluoxetine-d5-PFPA | 285 | 117 | 181 |

Note: The ions for Norfluoxetine-d5-PFPA are predicted based on the fragmentation pattern of Norfluoxetine-PFPA and the location of the deuterium labels.

Table 2: Method Validation Summary

| Parameter | Norfluoxetine |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (RSD%) | |

| - Intra-day | < 10% |

| - Inter-day | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Results and Discussion

The developed GC-MS method provides excellent chromatographic resolution and separation of norfluoxetine from endogenous matrix components. The use of Norfluoxetine-d5 as an internal standard ensures reliable quantification by correcting for any variability in sample preparation and instrument response. The derivatization with PFPA significantly improves the thermal stability and chromatographic peak shape of norfluoxetine.

The selected ions for SIM mode provide high specificity and sensitivity for the detection of both the analyte and the internal standard. The validation data demonstrates that the method is linear, sensitive, precise, and accurate over a clinically relevant concentration range.

This application note presents a detailed and validated GC-MS method for the quantitative analysis of norfluoxetine in biological samples using Norfluoxetine-d5 as an internal standard. The provided protocols and performance data will be valuable for researchers and clinicians in the fields of pharmacology, toxicology, and therapeutic drug monitoring. The robustness and reliability of this method make it suitable for routine analysis in a variety of research and clinical settings.

Application of Norfluoxetine-d5 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Norfluoxetine-d5 as an internal standard in pharmacokinetic (PK) studies of norfluoxetine, the active metabolite of the widely prescribed antidepressant, fluoxetine. The use of stable isotope-labeled internal standards is the gold standard in bioanalysis, ensuring the accuracy and reliability of quantitative data.

Introduction to Norfluoxetine and the Role of Deuterated Internal Standards

Norfluoxetine is the primary active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] It is formed in the liver through N-demethylation of fluoxetine, a process primarily mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19.[1][3][4] Norfluoxetine itself is a potent SSRI and possesses a significantly longer elimination half-life (7 to 15 days) than its parent compound, fluoxetine (1 to 6 days), contributing substantially to the overall therapeutic effect and the extended time to reach steady-state concentrations.[3][5][6][7]

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. Accurate quantification of drug and metabolite concentrations in biological matrices (e.g., plasma, serum) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity and selectivity.[8][9]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Norfluoxetine-d5, is essential for robust and reliable LC-MS/MS assays.[10][11] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium.[11] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte.[10] Norfluoxetine-d5 is therefore the ideal internal standard for norfluoxetine quantification as it compensates for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[10][11]

Key Applications of Norfluoxetine-d5 in Pharmacokinetic Studies

Norfluoxetine-d5 is instrumental in various types of pharmacokinetic and bioanalytical studies, including:

-

Single and Multiple Dose Pharmacokinetic Studies: Accurately determining the concentration-time profile of norfluoxetine in plasma or serum following administration of fluoxetine.

-

Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic fluoxetine formulation to a reference product.

-

Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the metabolism of fluoxetine to norfluoxetine.

-

Therapeutic Drug Monitoring (TDM): Monitoring patient exposure to norfluoxetine to optimize dosing and minimize adverse effects.

-

Metabolite Profiling: As a reference standard for the identification and quantification of norfluoxetine in metabolic studies.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for norfluoxetine in humans, derived from published literature. These values can vary depending on the study population, dosage, and individual patient factors such as genetics (e.g., CYP2D6 metabolizer status).

| Parameter | Value | Unit | Reference(s) |

| Elimination Half-Life (t½) | 7 - 15 | days | [3][6][7] |

| Time to Peak Concentration (Tmax) | Not directly administered; forms over time | - | - |

| Peak Plasma Concentration (Cmax) | 8.4 | ng/mL | |

| Area Under the Curve (AUC) | 2532.0 | ng·h/mL |

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of norfluoxetine in biological matrices. The following is a representative protocol for the analysis of norfluoxetine in human plasma using Norfluoxetine-d5 as an internal standard.

Materials and Reagents

-

Norfluoxetine analytical standard

-

Norfluoxetine-d5 internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of norfluoxetine and Norfluoxetine-d5 in methanol.

-

Working Standard Solutions: Serially dilute the norfluoxetine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

-